molecular formula C8H12N2S B13123017 [(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine

[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine

Cat. No.: B13123017
M. Wt: 168.26 g/mol
InChI Key: LYWPTOWOCLYUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of these functional groups makes the compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially opening the ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include the development of pharmaceuticals that target specific enzymes or receptors. The thiazole ring is a common motif in many bioactive molecules, making this compound a valuable starting point for drug discovery.

Industry

In the industrial sector, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-1,3-thiazol-5-yl)methylamine
  • [(4-Methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine hydrochloride
  • N-[(2-Cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine

Uniqueness

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination of functional groups is less common and can impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the thiazole ring contributes to aromaticity and potential biological activity.

Biological Activity

(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and a thiazole ring, which contribute to its unique properties and interactions within biological systems. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antiviral, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole moiety, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclopropyl group adds steric complexity that may influence its biological interactions.

PropertyValue
Molecular FormulaC7H10N2S
Molecular Weight158.23 g/mol
SolubilitySoluble in water (as dihydrochloride salt)

Antimicrobial Properties

Recent studies have indicated that compounds similar to (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like oxytetracycline .

Antiviral Activity

The compound has been investigated for its potential antiviral properties. Research suggests that thiazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzyme activity. The specific pathways for (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine's action are still under investigation but may involve modulation of host cellular pathways.

The biological activity of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is thought to be mediated through interactions with specific enzymes or receptors in biological systems. For example:

  • The compound may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Case Studies and Experimental Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated the antibacterial activity of various thiazole derivatives against clinical isolates of bacteria. Results indicated that derivatives containing the cyclopropyl group exhibited improved efficacy over non-cyclopropyl analogs, with notable reductions in bacterial growth rates .
  • Evaluation of Antiviral Potential :
    • In vitro assays demonstrated that thiazole derivatives could inhibit the replication of certain viruses, suggesting a promising avenue for further research into antiviral applications.
  • Pharmacological Assessment :
    • Animal models have been used to assess the anxiolytic effects of related compounds, indicating potential therapeutic applications in anxiety disorders .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2S/c1-9-4-7-5-10-8(11-7)6-2-3-6/h5-6,9H,2-4H2,1H3

InChI Key

LYWPTOWOCLYUBI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(S1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.